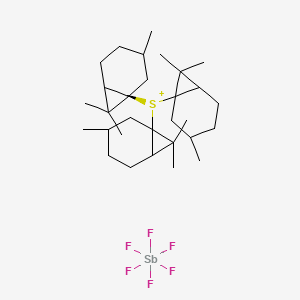
Triarylsulfonium hexafluoroantimonate S&
Vue d'ensemble
Description
Triarylsulfonium hexafluoroantimonate salts are photoinitiators used in cationic polymerization . They are most effective in the range of 210−350 nm and are primarily used to initiate epoxy resins .
Synthesis Analysis
While specific synthesis methods for Triarylsulfonium hexafluoroantimonate were not found in the search results, it’s known that these compounds are used as photoinitiators in the cationic polymerization of various cyclic monomers .Chemical Reactions Analysis
Triarylsulfonium hexafluoroantimonate salts have been shown to be effective catalysts for the ring-opening polymerisation of various cyclic monomers under UV irradiation . They are also used in the photoinduced thermal frontal cationic polymerization of epoxides .Physical And Chemical Properties Analysis
Triarylsulfonium hexafluoroantimonate salts have a refractive index of n20/D 1.502 and a density of 1.410 g/mL at 25 °C .Applications De Recherche Scientifique
Photoactivated Acidic Catalysts for Polymerisation
Triarylsulfonium hexafluorophosphate salts have been shown to be effective catalysts for the ring-opening polymerisation of various cyclic monomers under UV irradiation. This demonstrates their potential in 'one-pot' reactions for forming complex polymer structures (Barker & Dove, 2013).
Cross-Coupling Reactions in Organic Synthesis
Triarylsulfonium salts have been used in the Sonogashira reaction, a type of cross-coupling reaction, to produce arylalkynes. This highlights their role in facilitating new synthetic pathways in organic chemistry (Tian et al., 2017).
Photopolymerization Initiators
These salts have been used as initiators in free radical/cationic hybrid photopolymerization of acrylates and epoxides. Their ability to initiate polymerization upon visible light exposure indicates their significance in material science and coatings technology (Podsiadły et al., 2011).
Photoinitiated Cationic Polymerization
Triarylsulfonium salts with complex metal halide anions are highly efficient photoinitiators for cationic polymerization. They have been instrumental in understanding the mechanisms of photolysis and subsequent polymerization processes (Crivello & Lam, 1979).
Photocatalysis in Polymer Chemistry
These salts have been utilized as photocatalysts in atom transfer radical polymerization (ATRP) of methacrylate monomers, demonstrating their role in advanced polymer synthesis techniques (Li et al., 2020).
Synthesis of Sulfonium Bromides
Research has explored the synthesis of triarylsulfonium bromides, indicating the versatility of these salts in creating diverse sulfonium compounds (Imazeki et al., 2004).
Mécanisme D'action
The photopolymerization occurs at the surface of the cycloaliphatic epoxide through the excitation of a triarylsulfonium salt and releases enough heat to decompose an alkyl-based sulfonium salt acting as a latent thermal initiator . Thus, a thermal front propagates into the medium leading to the polymerization of the whole sample .
Safety and Hazards
Triarylsulfonium hexafluoroantimonate salts can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, respiratory irritation, and are toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Orientations Futures
Triarylsulfonium hexafluoroantimonate salts have been investigated for curing opaque and thick carbon composite materials through photoinduced thermal frontal polymerization reaction . They have also been used in the fabrication of polymeric composites . The future directions of this compound could involve further exploration of its use in these areas.
Propriétés
IUPAC Name |
hexafluoroantimony(1-);[(1R)-3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl]-bis(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6/t19?,20?,21?,22?,23?,24?,28-,29?,30?,31?;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYXUSLCQRDSMB-KRBQFHQASA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2[C@](C1)(C2(C)C)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51F6SSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109037-75-4 | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aromatic sulfonium hexafluoro antimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




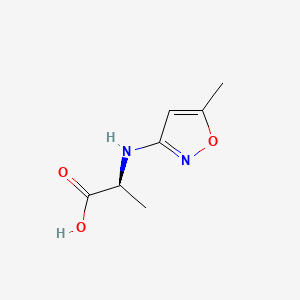
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)
![1-Methyl-4-(propan-2-yl)tricyclo[4.1.0.0~2,4~]heptan-5-one](/img/structure/B561021.png)

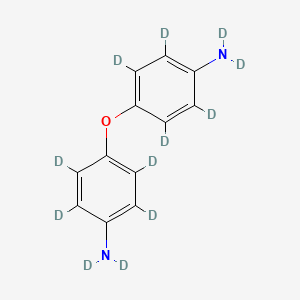
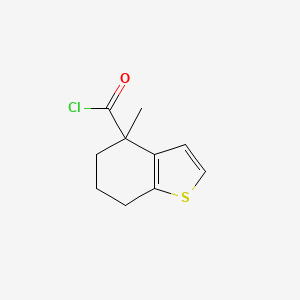

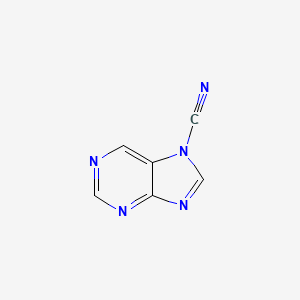
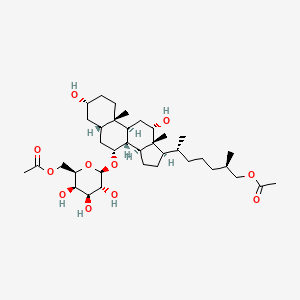
![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)

![1-Oxa-7-azacyclopenta[cd]indene](/img/structure/B561038.png)